N-Methyl-1-naphthalenemethylamine hydrochloride N-Methyl-1-naphthalenemethylamine hydrochloride N-Methyl-1-naphthalenemethanamine hydrochloride is an intermediate used in the synthesis of various pharmaceuticals such as Terbinafine hydrochloride and Butenafine hydrochloride.
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Brand Name: Vulcanchem
CAS No.: 65473-13-4
VCID: VC21101771
InChI: InChI=1S/C12H13N.ClH/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11;/h2-8,13H,9H2,1H3;1H
SMILES: CNCC1=CC=CC2=CC=CC=C21.Cl
Molecular Formula: C12H14ClN
Molecular Weight: 207.7 g/mol

N-Methyl-1-naphthalenemethylamine hydrochloride

CAS No.: 65473-13-4

Cat. No.: VC21101771

Molecular Formula: C12H14ClN

Molecular Weight: 207.7 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-1-naphthalenemethylamine hydrochloride - 65473-13-4

Specification

CAS No. 65473-13-4
Molecular Formula C12H14ClN
Molecular Weight 207.7 g/mol
IUPAC Name N-methyl-1-naphthalen-1-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C12H13N.ClH/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11;/h2-8,13H,9H2,1H3;1H
Standard InChI Key BVJVHPKFDIYQOU-UHFFFAOYSA-N
SMILES CNCC1=CC=CC2=CC=CC=C21.Cl
Canonical SMILES C[NH2+]CC1=CC=CC2=CC=CC=C21.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

N-Methyl-1-naphthalenemethylamine hydrochloride is an organic compound with the molecular formula C₁₂H₁₄ClN . The compound represents the hydrochloride salt of N-Methyl-1-naphthalenemethylamine (free base), featuring a naphthalene ring system with a methylaminomethyl substituent at position 1. The addition of hydrochloride creates a salt form that offers improved stability and solubility characteristics compared to the free base. This compound is identified by the Chemical Abstracts Service (CAS) registry number 65473-13-4, which serves as its unique identifier in chemical databases and literature . The compound is also known by several synonyms, including N-Methyl-1-(1-naphthyl)methanamine hydrochloride and 1-Naphthalenemethanamine, N-methyl-, hydrochloride .

Physical and Chemical Properties

N-Methyl-1-naphthalenemethylamine hydrochloride possesses distinct physical and chemical properties that make it suitable for various research applications. The compound exists as a solid at room temperature with a molecular weight of 207.699 g/mol . It exhibits a melting point range of 191-193°C (literature value) and a boiling point of 287.9°C at 760 mmHg . The compound has a density of approximately 1.05 g/cm³, which is typical for organic salts of this nature .

From a chemical perspective, N-Methyl-1-naphthalenemethylamine hydrochloride is characterized by its solubility in water, making it more convenient for aqueous-based experimental work compared to its free base counterpart . The compound has a flash point of 146.7°C, indicating moderate thermal stability . Additional physical and chemical parameters include its exact mass of 207.081482 and a calculated partition coefficient (LogP) of 3.75210, suggesting moderate lipophilicity .

The following table summarizes the key physical and chemical properties of N-Methyl-1-naphthalenemethylamine hydrochloride:

PropertyValue
Molecular FormulaC₁₂H₁₄ClN
Molecular Weight207.699 g/mol
Physical StateSolid
Melting Point191-193°C (literature value)
Boiling Point287.9°C at 760 mmHg
Density1.05 g/cm³
Flash Point146.7°C
Water SolubilitySoluble
LogP3.75210
Polar Surface Area (PSA)12.03000
Exact Mass207.081482

Synthesis and Preparation Methods

The synthesis of N-Methyl-1-naphthalenemethylamine hydrochloride typically involves first preparing the free base (N-Methyl-1-naphthalenemethylamine) followed by salt formation with hydrochloric acid. Several synthetic routes have been developed for preparing the free base, with variations in starting materials, reaction conditions, and purification methods.

Synthetic Route via N-methyl-N-(1-naphthylmethyl)-formamide

One established method involves the reaction of 1-chloromethylnaphthalene with N-methylformamide in the presence of tetra-n-butylammonium bromide as a phase-transfer catalyst and potassium hydroxide as a base . This reaction produces N-methyl-N-(1-naphthylmethyl)-formamide as an intermediate, which is subsequently hydrolyzed using aqueous sulfuric acid to yield N-methyl-1-naphthalenemethanamine . The specific steps include:

  • Reaction of 1-chloromethylnaphthalene with N-methylformamide at controlled temperature (below 5°C initially, then raised to 25°C)

  • Hydrolysis of the resulting formamide intermediate using 10% aqueous sulfuric acid under reflux conditions

  • Extraction, purification, and distillation to obtain the pure free base

  • Conversion to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent

This method reportedly yields 82% of the pure free base after distillation under high vacuum .

Alternative Synthetic Approach

An alternative synthetic approach involves the reaction of amine methylnaphthalene with methylamine in propionitrile as a solvent . This method includes:

  • Addition of propionitrile and methylamine to a reaction vessel with controlled temperature (13-16°C) and stirring speed

  • Slow addition of amine methylnaphthalene over 3-4 hours

  • Raising the temperature to 40-45°C and allowing the reaction to proceed for 30-36 hours

  • Evaporation of the solvent, followed by extraction with cyclohexane

  • Washing with potassium bisulfite solution and brine

  • Dehydration, distillation under reduced pressure, and recrystallization in nitromethane

The hydrochloride salt is then prepared by treating the purified free base with hydrogen chloride in an appropriate solvent system, followed by isolation and purification of the salt.

Applications in Scientific Research

N-Methyl-1-naphthalenemethylamine hydrochloride has found numerous applications in scientific research, particularly in biochemical and pharmacological investigations. Its versatility and specific functional properties make it valuable for various experimental pursuits.

Enzyme Kinetics and Inhibition Studies

The compound has been employed in enzyme kinetics studies, where it serves as an inhibitor for various enzymes, including acetylcholinesterase, monoamine oxidase, and cytochrome P450 . These inhibitory properties have facilitated investigations into enzyme mechanisms, substrate binding, and the development of potential therapeutic agents targeting these enzymes. Researchers utilize N-Methyl-1-naphthalenemethylamine hydrochloride to probe structure-activity relationships and to develop more potent and selective enzyme inhibitors.

Receptor Binding and Modulation

N-Methyl-1-naphthalenemethylamine hydrochloride exhibits binding capabilities to a range of receptors, including muscarinic, serotonin, and dopamine receptors . This property enables researchers to study receptor-ligand interactions, signal transduction pathways, and the physiological roles of these receptors. The compound can modulate receptor activity, making it a valuable tool for neuropharmacological research and the exploration of central nervous system functions.

Chemical Synthesis and Reagent Applications

Biochemical Mechanisms and Interactions

The biological activity of N-Methyl-1-naphthalenemethylamine hydrochloride stems from its structural features that enable specific interactions with biological macromolecules. The naphthalene ring system provides a planar, hydrophobic moiety that can engage in π-stacking interactions with aromatic residues in proteins, while the methylamine group can participate in hydrogen bonding and ionic interactions.

As an enzyme inhibitor, the compound likely engages with the active site or allosteric sites of target enzymes, interfering with substrate binding or catalytic activity. Its inhibitory effect on acetylcholinesterase suggests potential applications in research related to cholinergic neurotransmission and disorders affecting this system . Similarly, its interaction with monoamine oxidase points to relevance in studies of monoaminergic pathways implicated in various neurological and psychiatric conditions.

The compound's ability to bind to neurotransmitter receptors (muscarinic, serotonin, and dopamine) indicates its potential utility in research aimed at understanding receptor pharmacology and developing novel therapeutic agents targeting these receptors . The specific binding modes and downstream effects likely depend on the structural complementarity between the compound and the binding pockets of these receptors.

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